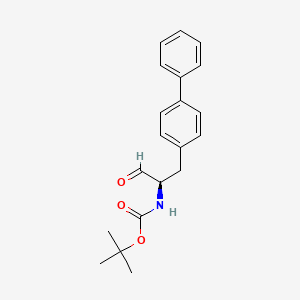

((R)-2-Biphenyl-4-yl-1-formylethyl)carbamic Acid t-Butyl Ester

説明

(®-2-Biphenyl-4-yl-1-formylethyl)carbamic Acid t-Butyl Ester: is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound is known for its unique structural features, which include a biphenyl group and a carbamic acid ester moiety. Its chiral nature makes it a valuable intermediate in the synthesis of various enantiomerically pure compounds.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (®-2-Biphenyl-4-yl-1-formylethyl)carbamic Acid t-Butyl Ester typically involves the following steps:

Formation of the Biphenyl Group: The biphenyl group can be synthesized through Suzuki-Miyaura cross-coupling reactions, which involve the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst.

Introduction of the Formylethyl Group: The formylethyl group can be introduced through a formylation reaction, where a suitable aldehyde is reacted with the biphenyl compound under acidic or basic conditions.

Carbamic Acid Ester Formation: The final step involves the reaction of the formylethyl biphenyl compound with t-butyl isocyanate to form the carbamic acid ester.

Industrial Production Methods: Industrial production of (®-2-Biphenyl-4-yl-1-formylethyl)carbamic Acid t-Butyl Ester follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of efficient catalysts.

化学反応の分析

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, where the formyl group is oxidized to a carboxylic acid.

Reduction: Reduction reactions can convert the formyl group to an alcohol.

Substitution: The biphenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products:

Oxidation: Biphenyl-4-carboxylic acid derivatives.

Reduction: Biphenyl-4-yl-1-ethanol derivatives.

Substitution: Nitrated or halogenated biphenyl derivatives.

科学的研究の応用

Scientific Research Applications

-

Synthesis of Enantiomerically Pure Compounds

- The chiral nature of ((R)-2-Biphenyl-4-yl-1-formylethyl)carbamic Acid t-Butyl Ester makes it a valuable intermediate in synthesizing enantiomerically pure compounds. Its ability to act as a protecting group for amines is crucial in organic synthesis, particularly in peptide synthesis where precise structural integrity is necessary .

- Biochemical Pathways

- Pharmaceutical Research

Target Enzymes

This compound primarily interacts with:

- Esterases : Catalyze the hydrolysis of ester bonds, leading to the formation of alcohol and carbamic acid derivatives.

- Proteases : May interact with the carbamic acid moiety, leading to modifications in protein structure and function.

Mode of Action

The compound acts by protecting the amine group during synthesis processes, allowing for further reactions without premature interactions that could lead to incorrect sequences in peptide synthesis .

Cellular Effects

The compound influences various cellular processes:

- Cell Signaling : Modulates signaling pathways by interacting with kinases, affecting critical phosphorylation events essential for cell growth and differentiation.

| Effect Type | Description |

|---|---|

| Cell Signaling | Modulation of kinase activity |

| Gene Expression | Changes in transcriptional activity |

| Metabolism | Alterations in metabolic pathways |

Molecular Mechanism

The molecular mechanism involves binding to specific biomolecules such as enzymes and receptors. This binding can inhibit or activate enzyme activity depending on the interaction's nature .

In Vivo Studies

In animal models, the effects of this compound have been documented:

- Low Doses : Minimal toxicity observed; primarily influences specific biochemical pathways.

- Higher Doses : Increased potential for adverse effects while still modulating important cellular processes.

For example, studies indicate that varying dosages can affect enzyme inhibition rates and cellular signaling pathways differently, highlighting the compound's potential therapeutic applications .

作用機序

The mechanism of action of (®-2-Biphenyl-4-yl-1-formylethyl)carbamic Acid t-Butyl Ester involves its interaction with specific molecular targets. The biphenyl group can engage in π-π interactions with aromatic residues in proteins, while the formylethyl group can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

類似化合物との比較

- Biphenyl-4-carboxylic acid t-butyl ester

- Biphenyl-4-yl-1-ethanol

- Biphenyl-4-yl-1-acetic acid

Comparison:

- Uniqueness: (®-2-Biphenyl-4-yl-1-formylethyl)carbamic Acid t-Butyl Ester is unique due to its chiral center and the presence of both a biphenyl group and a carbamic acid ester moiety. This combination imparts distinct chemical and biological properties compared to its analogs.

- Applications: While similar compounds may be used in organic synthesis and pharmaceutical research, the specific structural features of (®-2-Biphenyl-4-yl-1-formylethyl)carbamic Acid t-Butyl Ester make it particularly valuable in the development of chiral drugs and catalysts.

生物活性

((R)-2-Biphenyl-4-yl-1-formylethyl)carbamic Acid t-Butyl Ester, a chiral compound, has garnered attention in pharmaceutical research for its diverse biological activities. This article explores its biochemical properties, molecular mechanisms, and effects observed in laboratory and animal studies.

Overview of the Compound

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molecular Weight : 325.4 g/mol

- CAS Number : 149709-58-0

The compound features a biphenyl group attached to a carbamic acid ester moiety, contributing to its unique interactions within biological systems.

Enzyme Interactions

this compound interacts with several enzymes, notably:

- Esterases : These enzymes catalyze the hydrolysis of ester bonds. The compound's t-butyl ester group is cleaved by esterases, yielding an alcohol and a carbamic acid derivative, which can further participate in biochemical reactions.

- Proteases : The carbamic acid moiety may interact with proteases, leading to alterations in protein structure and function. This interaction is crucial for understanding the pathways involving this compound.

Cellular Effects

This compound influences various cellular processes:

- Cell Signaling : The compound modulates signaling pathways by interacting with kinases, affecting phosphorylation events critical for cell growth, differentiation, and apoptosis.

Table 1: Summary of Cellular Effects

| Effect Type | Description |

|---|---|

| Cell Signaling | Modulation of kinase activity |

| Gene Expression | Changes in transcriptional activity |

| Metabolism | Alterations in metabolic pathways |

Molecular Mechanism

The molecular mechanism involves binding to specific biomolecules:

- Inhibition of Enzyme Activity : The compound may inhibit proteases by binding to their active sites, preventing substrate access and decreasing proteolytic activity. This inhibition is significant for understanding its role in various biochemical pathways.

Temporal Effects in Laboratory Settings

The stability of this compound can be influenced by environmental factors such as pH and temperature. Over time, degradation can lead to byproducts that may exhibit different biological activities, impacting long-term cellular functions.

Dosage Effects in Animal Models

Studies indicate that the biological effects of this compound vary with dosage:

- Low Doses : Minimal toxicity; primarily influences specific biochemical pathways.

- Higher Doses : Increased potential for adverse effects while still modulating important cellular processes.

Case Study: In Vivo Studies

In animal models, the compound has demonstrated varying degrees of efficacy and safety profiles depending on the dosage administered. For example:

特性

IUPAC Name |

tert-butyl N-[(2R)-1-oxo-3-(4-phenylphenyl)propan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO3/c1-20(2,3)24-19(23)21-18(14-22)13-15-9-11-17(12-10-15)16-7-5-4-6-8-16/h4-12,14,18H,13H2,1-3H3,(H,21,23)/t18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWIZSBUSCSIZSA-GOSISDBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C2=CC=CC=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)C2=CC=CC=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901149616 | |

| Record name | 1,1-Dimethylethyl N-[(1R)-2-[1,1′-biphenyl]-4-yl-1-formylethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901149616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149709-58-0 | |

| Record name | 1,1-Dimethylethyl N-[(1R)-2-[1,1′-biphenyl]-4-yl-1-formylethyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=149709-58-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl N-[(1R)-2-[1,1′-biphenyl]-4-yl-1-formylethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901149616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。